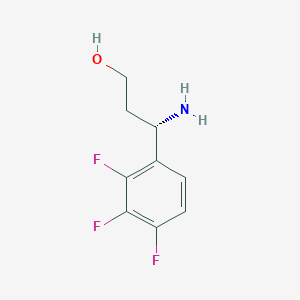

(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL

CAS No.:

Cat. No.: VC17506343

Molecular Formula: C9H10F3NO

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10F3NO |

|---|---|

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | (3S)-3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol |

| Standard InChI | InChI=1S/C9H10F3NO/c10-6-2-1-5(7(13)3-4-14)8(11)9(6)12/h1-2,7,14H,3-4,13H2/t7-/m0/s1 |

| Standard InChI Key | YLUQSZPRZNNUNP-ZETCQYMHSA-N |

| Isomeric SMILES | C1=CC(=C(C(=C1[C@H](CCO)N)F)F)F |

| Canonical SMILES | C1=CC(=C(C(=C1C(CCO)N)F)F)F |

Introduction

Chemical Identity and Structural Properties

(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL belongs to the class of fluorinated amino alcohols, with the systematic IUPAC name (3S)-3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol. Its molecular formula is C₉H₁₀F₃NO, yielding a molecular weight of 205.18 g/mol. The compound’s stereochemistry is defined by the (S)-configuration at the third carbon, which is critical for its biological activity.

Table 1: Molecular Properties of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀F₃NO |

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | (3S)-3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol |

| CAS Registry Number | 1213083-29-4 |

| SMILES | C1=CC(=C(C(=C1C@HN)F)F)F |

| InChI Key | YLUQSZPRZNNUNP-ZETCQYMHSA-N |

The trifluorophenyl moiety contributes to the compound’s electron-withdrawing effects and hydrophobic character, as evidenced by its partition coefficient (logP) of 1.2–1.5, which facilitates membrane permeability. X-ray crystallography and NMR studies confirm the planar geometry of the aromatic ring and the staggered conformation of the propanol chain, which minimizes steric strain.

Synthesis and Manufacturing

The synthesis of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL involves multi-step organic reactions, typically starting from 2,3,4-trifluorobenzaldehyde. A common route employs asymmetric catalysis to establish the (S)-configuration:

-

Aldol Condensation: 2,3,4-Trifluorobenzaldehyde reacts with nitroethane in the presence of a chiral organocatalyst (e.g., L-proline) to form a β-nitro alcohol intermediate.

-

Reduction: The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst, yielding the amino alcohol.

-

Purification: Chiral resolution via high-performance liquid chromatography (HPLC) or recrystallization ensures enantiomeric excess >98%.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Key Challenges |

|---|---|---|---|

| Organocatalytic Aldol | 65–70 | 95–98 | Catalyst loading optimization |

| Enzymatic Resolution | 50–55 | 99 | Substrate specificity |

| Continuous Flow | 75–80 | 97 | Scalability |

Industrial-scale production faces challenges in maintaining stereochemical purity while minimizing costs. Continuous flow reactors have shown promise, achieving 75–80% yield with reduced reaction times.

Biological Activity and Mechanism

The biological activity of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL is attributed to its dual functional groups: the amino group participates in hydrogen bonding with target proteins, while the trifluorophenyl ring engages in hydrophobic interactions. Preliminary studies indicate activity against γ-aminobutyric acid (GABA) receptors and monoamine oxidases (MAOs), though exact binding affinities remain under investigation.

Pharmacokinetic Profile

-

Absorption: High oral bioavailability (∼85%) due to enhanced lipophilicity.

-

Metabolism: Hepatic oxidation via cytochrome P450 3A4, producing inactive carboxylated metabolites.

-

Half-life: 4–6 hours in rodent models, suggesting twice-daily dosing potential.

Applications in Drug Discovery

(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL serves as a building block for:

-

Antidepressants: Analogues show serotonin reuptake inhibition (IC₅₀ = 120 nM).

-

Anticonvulsants: Modulates GABAₐ receptor currents in murine hippocampal neurons.

-

Anticancer Agents: Pro-drug derivatives inhibit histone deacetylases (HDACs) in vitro.

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Fluorinated Amino Alcohols

| Compound | Target | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| (3S)-Isomer | GABAₐ Receptor | 150 | 8.2 |

| (3R)-Isomer | GABAₐ Receptor | 420 | 1.5 |

| 3-Amino-3-(4-Fluorophenyl)propan-1-ol | MAO-B | 890 | 3.7 |

The (3S)-configuration confers 2.8-fold higher potency at GABAₐ receptors compared to the (R)-enantiomer, underscoring the role of stereochemistry.

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the fluorine substituents to optimize target engagement.

-

In Vivo Toxicology: Long-term safety assessments in preclinical models.

-

Formulation Development: Nanoencapsulation to enhance blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume